Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate
Description
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is a brominated oxazole derivative featuring a 4-bromophenyl substituent at position 5 and an ethyl carboxylate group at position 2 of the oxazole ring. The compound’s structural and electronic properties are influenced by the electron-withdrawing bromine atom and the aromatic 4-bromophenyl group, which may enhance stability and intermolecular interactions in crystalline states.
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNSRIDLJIHTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bromophenyl group that enhances its reactivity and interaction with biological systems. The oxazole ring is known for its role in various pharmacological activities, making this compound a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom in the para position is critical as it influences the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways, which could lead to therapeutic applications.
- Receptor Modulation : The compound may also act as a modulator of receptor activity, influencing cellular responses and signaling pathways.
Biological Activity Studies
Several studies have investigated the biological activities of this compound, revealing promising results in various areas:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies showed that this compound had an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | 3.2 |
| MCF-7 (Breast Cancer) | 12.7 | 4.1 |
| HeLa (Cervical Cancer) | 18.9 | 2.8 |
These findings suggest that this compound could be developed further as an anticancer agent.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various bacterial strains. In particular, it demonstrated effectiveness against Gram-positive bacteria, suggesting possible applications in treating infections.
Comparative Studies
Comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-(phenyl)oxazole-2-carboxylate | Lacks halogen substitution | Lower cytotoxicity |
| Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate | Bromine at ortho position | Different reactivity profile |
The structural variations significantly influence the biological activity and potential therapeutic applications of these compounds.
Case Studies
-
Study on Anticancer Effects :
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of this compound against common pathogens. Results showed notable inhibition zones in agar diffusion assays, supporting its use as a lead structure for developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:
- Antimicrobial Activity : Research indicates that oxazole derivatives can disrupt bacterial cell wall synthesis and inhibit DNA replication, making them effective against a range of pathogens.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 and A549, by modulating apoptotic pathways including p53 activation.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with various nucleophiles.
- Hydrolysis Reactions : The ester group can be hydrolyzed to yield corresponding acids.
Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines, revealing IC50 values in the sub-micromolar range. The compound demonstrated significant apoptosis induction comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Studies
In vitro assays indicated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity and inhibition of DNA synthesis.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position of the carboxylate group and substituents significantly impacts physicochemical properties. Key analogs include:
Key Observations :
- Electronic Effects : Bromine (Br) and chlorine (Cl) substituents modulate electron density, affecting reactivity and intermolecular interactions. Bromine’s larger atomic radius enhances van der Waals interactions compared to chlorine .
- Crystal Packing: Carboxylate position (2 vs. 4) influences hydrogen bonding networks. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate forms intramolecular C–H⋯O/N bonds and intermolecular H-bonds, contributing to a monoclinic crystal system (space group P2₁/n) .
Crystallographic and Intermolecular Interaction Analysis
Notable Trends:
Preparation Methods
Reaction Procedure and Optimization
The most widely reported method involves iodine-catalyzed cyclization of ethyl 2-aminoacetate hydrochloride (2ab ) with 4-bromoacetophenone (1a ) in dimethyl sulfoxide (DMSO) at 130°C. Initial studies achieved a 78% yield of ethyl 5-(4-bromophenyl)oxazole-2-carboxylate (3ka ) under stoichiometric iodine (0.16 mmol) and excess ketone (0.2 mmol). Control experiments confirmed the necessity of iodine for dehydrogenation, as reactions without iodine failed to produce the oxazole ring.
Table 1: Optimization of Iodine-Mediated Cyclization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Iodine Equivalents | 1.6 eq | Maximizes dehydrogenation |
| Temperature | 130°C | Below 110°C: <20% yield |
| Solvent | DMSO | Polar aprotic required |
| Reaction Time | 12–24 h | Shorter times: incomplete cyclization |
Mechanistic Insights
13C NMR studies revealed phenacyl iodine (1aa’ ) and phenylglyoxal (1ac’ ) as critical intermediates. Iodine facilitates oxidative dehydrogenation, converting the imine intermediate into the aromatic oxazole ring. Methyl ketones contribute two carbons to the oxazole backbone, as demonstrated by isotopic labeling. Ethyl 2-aminoacetate (2aa ) was identified as the active nucleophile, with hydrochloric acid byproducts necessitating neutralization by K2CO3 for improved yields (25% → 75%).
Base-Promoted Cyclocondensation in Dimethylformamide
Synthetic Pathway
An alternative route employs sodium hydride (NaH) in dimethylformamide (DMF) to cyclize ethyl 5-[4-bromo-2-(cyclopropylamino)phenyl]oxazole-4-carboxylate precursors. This method, optimized for related oxazoloquinolinones, involves:
- Coupling : Ethyl isocyanoacetate reacts with 4-bromo-2-(cyclopropylamino)-3-methylphenyl bromide under N2 atmosphere.
- Cyclization : NaH promotes intramolecular ester-to-amide cyclization at 100°C.
Table 2: Key Conditions for NaH-Mediated Cyclization
| Condition | Value | Outcome |
|---|---|---|
| Base | NaH (60% dispersion) | Essential for deprotonation |
| Temperature | 100°C | Lower temps: stalled cyclization |
| Solvent | Dry DMF | Prevents side hydrolysis |
| Yield | 52% | Limited by competing nitrile formation |
Limitations and Byproducts
The method suffers from nitrile byproduct formation (11 , 12–15% yield) due to radical intermediates. Steric hindrance from the 4-bromophenyl group further reduces efficiency compared to simpler aryl substrates.
Continuous Flow Photoisomerization of Isoxazoles
Photochemical Innovation
A state-of-the-art approach converts ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (4j ) to the oxazole analog via UV irradiation in a continuous flow reactor. Optimized conditions (MeCN, 35°C, 15 mM concentration) achieved 81% yield with a 20-minute residence time.
Table 3: Optimization of Flow Photoisomerization
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | MeCN | 76% → 81% |
| Concentration | 15 mM | Avoids dimerization |
| Lamp Power | 150 W | Lower power: slower kinetics |
| Filter Use | Yes | Prevents retro-cyclization |
Mechanism and Scalability
The reaction proceeds via a diradical intermediate, confirmed by trapping experiments. Flow chemistry enhances scalability, enabling 12-hour continuous operation without catalyst degradation. Heteroaryl substrates (e.g., furans, thiophenes) are tolerated, broadening substrate scope.
Cyclodehydration with Phosphorus Oxychloride
Crystallographic Validation
Single-crystal X-ray diffraction of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate confirmed the planar oxazole core and intermolecular C-H···O hydrogen bonding. Hirschfeld surface analysis highlighted H···H (34.4%) and Br···H (18.2%) interactions stabilizing the lattice.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
Q & A
Q. How is stereochemical information derived from crystallographic data applied in structure-activity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
